N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-methylphenyl group attached to the nitrogen and a 2,4-dichlorophenoxy moiety on the oxygen of the acetamide backbone. This compound is structurally related to phenoxyacetic acid derivatives, which are known for diverse biological activities, including anti-inflammatory, herbicidal, and auxin-like properties . Its synthesis typically involves condensation reactions between chloral hydrate and substituted phenoxyacetic acid amides, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-2-4-11(7-12(9)17)19-15(20)8-21-14-5-3-10(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBULFXDATBTWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 3-chloro-4-methylaniline with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related acetamides and phenoxy derivatives. Key analogs include:
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide
- Molecular Formula: C₁₅H₁₃Cl₂NO₂
- Molecular Weight : 310.18
- Substituents: 4-methylphenyl (N-linked), 2,4-dichlorophenoxy (O-linked).
- Properties: LogP: 4.486 (high lipophilicity) Hydrogen bond donors/acceptors: 1/3 Polar surface area: 30.702 Ų .
- Comparison : The absence of a chlorine atom at the 3-position on the N-linked phenyl ring reduces steric hindrance and may alter receptor binding compared to the target compound.
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7)
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- Substituents: 4-H-1,2,4-triazol-3-yl (N-linked), 4-chloro-2-methylphenoxy (O-linked).
- Activity : Potent auxin-like activity in Arabidopsis, inhibiting root growth and inducing gene expression via the auxin pathway .
- Comparison : Replacement of the phenyl group with a triazole ring introduces hydrogen-bonding capabilities, enhancing interactions with auxin receptors.
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
- Molecular Formula: C₁₄H₁₀Cl₃NO
- Molecular Weight : 314.59
- Substituents : 4-chlorophenyl (N-linked), 2,6-dichlorophenyl (C-linked).
- Application : Diclofenac-related impurity with distinct substitution patterns affecting COX-2 selectivity .
- Comparison : The 2,6-dichloro configuration on the phenyl ring may reduce steric flexibility compared to the 2,4-dichloro isomer in the target compound.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formula. †Inferred from COX-2 inhibition data of related compounds . ‡Predicted using ChemDraw.
Structure-Activity Relationship (SAR) Insights
- N-Linked Substituents: 3-Chloro-4-methylphenyl (target) vs. Triazole or pyridyl groups : Introduce hydrogen-bonding or π-π stacking interactions, critical for auxin-like activity.
- O-Linked Substituents: 2,4-Dichlorophenoxy (target) vs. 2,6-dichlorophenoxy : The 2,4-configuration allows optimal spatial arrangement for COX-2 binding.
Biological Activity
Overview
N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, belonging to the class of acetamides, features a unique substitution pattern that enhances its reactivity and biological interactions.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12Cl3NO2 |
| Molecular Weight | 340.63 g/mol |
| InChI Key | InChI=1S/C15H12Cl3NO2/c1-9-2-4-11(7-12(9)17)19-15(20)8-21-14-5-3-10(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in cell cultures and animal models. Notably, the compound was tested in a carrageenan-induced paw edema model, where it exhibited a dose-dependent reduction in swelling.
The biological activity of this compound is thought to involve interaction with specific molecular targets. The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism. Further studies are needed to elucidate the precise mechanisms.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of acetamides, including this compound. The study concluded that this compound showed potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
- Inflammation Model Study : In an experimental model assessing anti-inflammatory properties, this compound significantly reduced edema by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide | Moderate | Low |
| N-(4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | Low | Moderate |
| N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide | High | High |
This table illustrates that this compound stands out due to its superior antimicrobial and anti-inflammatory activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
